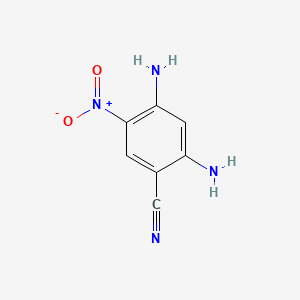

2,4-Diamino-5-nitrobenzonitrile

Description

2,4-Diamino-5-nitrobenzonitrile is a substituted benzonitrile derivative characterized by amino (-NH₂) groups at the 2- and 4-positions and a nitro (-NO₂) group at the 5-position on the aromatic ring. This compound is of significant interest in medicinal and materials chemistry due to its electron-deficient aromatic core, which enables diverse reactivity in nucleophilic substitution and reduction reactions. The amino groups enhance solubility in polar solvents and facilitate hydrogen bonding, while the nitro group contributes to electrophilic properties, making it a versatile intermediate for synthesizing heterocycles or functionalized aromatics .

Synthesis typically involves selective nitration and amination steps. For example, nitro-substituted precursors can be reduced to diamines using agents like SnCl₂·2H₂O under reflux conditions, as described in protocols for analogous diamine-nitrobenzene systems . However, the instability of the diamine intermediate necessitates immediate use in subsequent reactions.

Properties

IUPAC Name |

2,4-diamino-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHOALREWZHDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-nitrobenzonitrile typically involves the nitration of 2,4-diaminobenzonitrile. One common method includes the following steps:

Nitration Reaction: 2,4-Diaminobenzonitrile is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.

Purification: The reaction mixture is then neutralized, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2,4,5-Triaminobenzonitrile.

Substitution: Depending on the electrophile used, various substituted derivatives of this compound.

Oxidation: Oxidized derivatives of the nitro group, potentially forming nitroso or nitrosonium compounds.

Scientific Research Applications

2,4-Diamino-5-nitrobenzonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

Materials Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Key Differences :

- Reactivity: Amino groups in this compound enable nucleophilic substitution or condensation reactions, whereas fluoro analogs are more inert due to the strong C-F bond .

- Electronic Effects: The electron-donating amino groups activate the aromatic ring toward electrophilic attacks, while fluorine’s electron-withdrawing nature deactivates the ring in fluoro analogs.

Azo-Linked Nitrobenzonitrile Derivatives

Compounds like 2-((4-(Bis(2-hydroxyethyl)amino)-2-methylphenyl)diazenyl)-5-nitrobenzonitrile (CAS 218632-01-0) introduce an azo (-N=N-) linkage, which drastically modifies applications. This derivative is used in dye chemistry due to its chromophoric azo group, unlike this compound, which is primarily a synthetic intermediate .

Nitrobenzonitriles with Varied Nitro Group Positions

The position of the nitro group significantly impacts electronic distribution. For example, 5-nitrobenzonitrile derivatives (e.g., the target compound) exhibit stronger para-directing effects compared to 4-nitrobenzonitrile analogs (e.g., 3,5-Difluoro-4-nitrobenzonitrile). This influences regioselectivity in further functionalization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.